An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-Cyclopentyl-4-methoxyaniline
An In-Depth Technical Guide to the Chemical Properties and Synthesis of N-Cyclopentyl-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopentyl-4-methoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a cyclopentyl group attached to the nitrogen of 4-methoxyaniline (p-anisidine), imparts specific physicochemical properties that are of interest in the design of novel molecular entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-Cyclopentyl-4-methoxyaniline, offering insights for its application in research and development.
The 4-methoxyaniline core is a common scaffold in pharmacologically active compounds, valued for its electronic properties and metabolic profile. The introduction of a cyclopentyl group can modulate lipophilicity, steric hindrance, and receptor-binding interactions, making N-Cyclopentyl-4-methoxyaniline an attractive building block for targeted drug design.
Physicochemical Properties
While experimental data for N-Cyclopentyl-4-methoxyaniline is not extensively available in public literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| CAS Number | 56771-63-2 | [1] |
| Appearance | Likely a solid or high-boiling liquid | Analog Comparison |
| Boiling Point | Predicted to be >250 °C | Analog Comparison |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and poorly soluble in water. | Analog Comparison |
Synthesis of N-Cyclopentyl-4-methoxyaniline
The synthesis of N-Cyclopentyl-4-methoxyaniline can be achieved through several established synthetic methodologies for N-alkylation of anilines. The two most prominent and practical approaches are Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination of 4-Methoxyaniline with Cyclopentanone
This is a widely used, efficient, and often one-pot method for forming secondary amines. The reaction proceeds through the initial formation of an imine intermediate from the condensation of 4-methoxyaniline and cyclopentanone, which is then reduced in situ to the desired N-cyclopentyl-4-methoxyaniline.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and Reduction
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To a round-bottom flask, add 4-methoxyaniline (1.0 eq) and cyclopentanone (1.1 eq).
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Dissolve the reactants in a suitable solvent such as methanol, ethanol, or dichloromethane.
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Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a mild and effective choice for this transformation. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, often with the addition of a catalytic amount of acetic acid to facilitate imine formation.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-Cyclopentyl-4-methoxyaniline.
Causality Behind Experimental Choices:
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Excess Cyclopentanone: A slight excess of the ketone is used to ensure complete consumption of the starting aniline.
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Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less sensitive to acidic conditions and selectively reduces the imine in the presence of the ketone.
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Solvent: A protic solvent like methanol or ethanol can facilitate both imine formation and the reduction step.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be employed to couple an aryl halide (or triflate) with an amine. In this case, 4-bromoanisole or 4-chloroanisole would be coupled with cyclopentylamine.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Palladium-Catalyzed Cross-Coupling
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To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., SPhos, XPhos) (2-10 mol%).
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Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add anhydrous toluene or dioxane as the solvent, followed by cyclopentylamine (1.2 eq).
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Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps.
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Base: A strong base is required to deprotonate the amine and form the active amine-palladium complex.
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Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.5-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton: A multiplet for the proton on the cyclopentyl ring attached to the nitrogen (CH-N), likely in the region of δ 3.5-4.0 ppm.
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Methoxy Protons: A singlet for the methoxy group (O-CH₃) around δ 3.7-3.8 ppm.
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Cyclopentyl Protons: A series of multiplets for the remaining methylene protons of the cyclopentyl ring, typically in the upfield region (δ 1.4-2.0 ppm).
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N-H Proton: A broad singlet for the amine proton, the chemical shift of which can vary depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly downfield.
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Methine Carbon: A signal for the carbon of the cyclopentyl ring attached to the nitrogen (CH-N) in the range of δ 50-60 ppm.
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Methoxy Carbon: A signal for the methoxy carbon (O-CH₃) around δ 55 ppm.
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Cyclopentyl Carbons: Signals for the methylene carbons of the cyclopentyl ring in the upfield region (δ 20-40 ppm).
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IR (Infrared) Spectroscopy:
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N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=C Stretch: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.
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C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.
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C-O Stretch: A strong absorption for the aryl ether C-O bond, typically around 1240 cm⁻¹.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the cyclopentyl group or cleavage of the methoxy group.
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Reactivity and Potential Applications
N-Cyclopentyl-4-methoxyaniline is expected to undergo typical reactions of a secondary arylamine. The nitrogen atom is nucleophilic and can participate in further alkylation, acylation, or condensation reactions. The aromatic ring is activated by the electron-donating methoxy and amino groups, making it susceptible to electrophilic aromatic substitution reactions, primarily at the positions ortho to the activating groups.
In the context of drug development, the N-cyclopentyl-4-methoxyaniline scaffold can be utilized in the synthesis of:
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Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions in the ATP-binding pocket.
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GPCR Ligands: The lipophilic cyclopentyl group can enhance binding to G-protein coupled receptors.
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Enzyme Inhibitors: The overall structure can serve as a starting point for the design of inhibitors for various enzymes.
Safety and Handling
Specific safety data for N-Cyclopentyl-4-methoxyaniline is not widely available. However, based on the known hazards of its parent compound, 4-methoxyaniline, and other aniline derivatives, the following precautions should be taken:
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Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE).
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles. Work in a well-ventilated fume hood.
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Handling: Avoid creating dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
A comprehensive risk assessment should be conducted before handling this compound. For detailed safety information, it is recommended to obtain a Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
N-Cyclopentyl-4-methoxyaniline is a valuable chemical intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its properties can be reliably inferred, and its synthesis can be achieved through well-established and robust chemical transformations. This guide provides a foundational understanding for researchers and scientists to confidently work with and explore the applications of this promising molecule.
References
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PubChem. N-cyclohexyl-4-methoxyaniline. [Link]
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Carl ROTH. 4-Methoxyaniline safety data sheet. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
